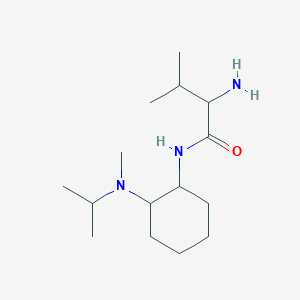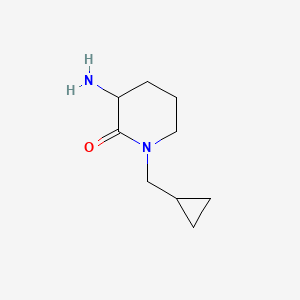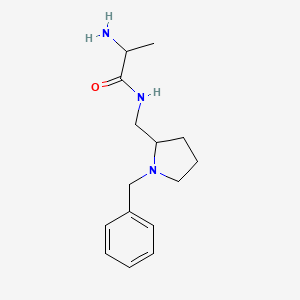
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be achieved using a NADPH-dependent carbonyl reductase from Lactobacillus kefir, which has been shown to produce the desired product with high enantioselectivity . The reaction conditions include the use of glucose dehydrogenase for NADPH regeneration, and the optimal recombinant strain can produce up to 297.3 g/L of the product with a 96.7% yield .
Industrial Production Methods
Industrial production methods for this compound often involve the use of whole-cell biocatalysts, which offer advantages such as mild reaction conditions, high enantioselectivity, and fewer by-products. The use of deep-eutectic solvents and oxygen-deficient environments can further enhance the efficiency of the biocatalytic process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Applications De Recherche Scientifique
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy and stability. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bond catalyst.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Used as an active pharmaceutical intermediate.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Utilized in chemical derivatization and synthesis.
Uniqueness
Its high stability, bioavailability, and versatility make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H13F6NO3 |
|---|---|
Poids moléculaire |
345.24 g/mol |
Nom IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C13H13F6NO3/c1-20(23-2)11(22)6-10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,21H,6H2,1-2H3 |
Clé InChI |
WNBRAZXZQNHNHK-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)


![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)


![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)


